4(3H)-Pyrimidinone, 2-(methylthio)-3-(2-(trifluoromethyl)phenyl)-
Description
4(3H)-Pyrimidinone, 2-(methylthio)-3-(2-(trifluoromethyl)phenyl)- is a chemical compound that belongs to the pyrimidinone class. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidinone core. The methylthio group adds to its unique chemical properties, making it a compound of interest in various scientific research fields.
Properties
CAS No. |
89069-32-9 |
|---|---|
Molecular Formula |
C12H9F3N2OS |
Molecular Weight |
286.27 g/mol |
IUPAC Name |
2-methylsulfanyl-3-[2-(trifluoromethyl)phenyl]pyrimidin-4-one |
InChI |
InChI=1S/C12H9F3N2OS/c1-19-11-16-7-6-10(18)17(11)9-5-3-2-4-8(9)12(13,14)15/h2-7H,1H3 |
InChI Key |
VAOLJLPRXNBMDI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=O)N1C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 2-(methylthio)-3-(2-(trifluoromethyl)phenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of trifluoromethyl phenyl sulfone as a precursor. The reaction conditions often include visible light irradiation to promote the formation of electron donor-acceptor complexes, leading to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 2-(methylthio)-3-(2-(trifluoromethyl)phenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The trifluoromethyl and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
4(3H)-Pyrimidinone, 2-(methylthio)-3-(2-(trifluoromethyl)phenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 2-(methylthio)-3-(2-(trifluoromethyl)phenyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The methylthio group can participate in redox reactions, influencing the compound’s biological activity. The pyrimidinone core provides a scaffold for binding to specific molecular targets, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(trifluoromethyl)benzoic acid: Used as a pharmaceutical intermediate.
(2-Methyl-4-(trifluoromethyl)phenyl)boronic acid: Utilized in organic synthesis.
Trifluoromethyl phenyl sulfone: A nucleophilic trifluoromethylating agent.
Uniqueness
4(3H)-Pyrimidinone, 2-(methylthio)-3-(2-(trifluoromethyl)phenyl)- stands out due to its combination of a pyrimidinone core with both trifluoromethyl and methylthio groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
